(1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
(1R,2S)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7(6-13)8-4-9(8)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOKDMZSYZMLD-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2CC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H]2C[C@H]2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid, with a molecular formula of C12H19NO4 and a molecular weight of 241.287 g/mol, has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies have suggested that derivatives of cyclopropane carboxylic acids can inhibit enzymes such as O-acetylserine sulfhydrylase (OASS), which is crucial in cysteine biosynthesis. The compound may act as a non-natural small molecule inhibitor, showing competitive inhibition characteristics with dissociation constants in the low micromolar range .
- Molecular Docking Studies : In silico analyses have demonstrated that the compound can effectively bind to various target enzymes, suggesting potential roles in metabolic pathways. For instance, molecular docking studies with 1-aminocyclopropane-1-carboxylate oxidase (ACO2) showed favorable binding interactions, indicating a possible mechanism for ethylene biosynthesis inhibition in plants .
Biological Activity and Therapeutic Applications
The biological activity of (1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Study on Enzyme Inhibition : A recent study demonstrated that derivatives of cyclopropane carboxylic acids, including the target compound, showed significant inhibitory effects on OASS. The study reported binding affinities that suggest a strong interaction with the enzyme, potentially leading to therapeutic applications in metabolic disorders .
- In Silico Analysis : Molecular docking studies revealed that (1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid has a binding energy indicative of effective enzyme inhibition. The results indicated that variations in the structural configuration could enhance or reduce binding efficacy .
- Therapeutic Potential : The compound's ability to modulate enzymatic pathways suggests potential therapeutic applications in treating conditions related to oxidative stress and metabolic dysregulation. Further research is needed to establish clinical relevance and efficacy in human subjects.
Scientific Research Applications
Therapeutic Applications
The compound's ability to modulate enzymatic pathways suggests several potential therapeutic applications:
- Metabolic Disorders : Its inhibitory effects on OASS may lead to therapeutic strategies for conditions related to cysteine metabolism and oxidative stress.
- Plant Growth Regulation : Given its role in ethylene biosynthesis inhibition, it could find applications in agriculture as a growth regulator or in post-harvest treatments to extend shelf life.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study on Enzyme Inhibition
A recent study highlighted significant inhibitory effects of cyclopropane carboxylic acid derivatives on OASS. The binding affinities indicated a strong interaction with the enzyme, suggesting potential therapeutic applications in metabolic disorders.
In Silico Analysis
Molecular docking studies revealed that variations in the structural configuration of the compound could enhance or reduce binding efficacy to target enzymes. This insight is crucial for designing more potent derivatives.
Therapeutic Potential
The compound's ability to modulate enzymatic pathways indicates its potential in treating conditions associated with oxidative stress and metabolic dysregulation. Further research is warranted to establish clinical relevance and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a broader class of cyclopropane-carboxylic acid derivatives. Key structural analogues include:
Key Differentiators
Stereochemistry : The 1R,2S configuration distinguishes it from enantiomers like (1S,2S)-2-phenyl derivatives, which may exhibit divergent biological activities .
Functional Groups : The Boc-protected azetidine provides steric bulk and metabolic stability compared to simpler methyl or phenyl substituents .
Research Implications and Limitations
- For example, cyclopropane-carboxylic acids with phenyl groups may target inflammatory pathways, while amino acid derivatives like CCG interact with neural receptors .
- Data Gaps : Pharmacokinetic data (e.g., bioavailability, toxicity) for the target compound are absent in available literature, necessitating further experimental validation.
Preparation Methods
Olefination of Cyclopropanone Surrogates
A highly efficient method involves the reaction of 1-sulfonylcyclopropanols with stabilized phosphorus ylides to generate alkylidenecyclopropanes. This approach, demonstrated by Jung and Lindsay, enables the formation of cyclopropane β-amino acid derivatives via a telescopic aza-Michael reaction. For the target compound, the ylide (e.g., Ph$$3$$P=CHCO$$2$$R) reacts with 1-sulfonylcyclopropanol under mild conditions (0–25°C, THF) to yield the cyclopropane core. The reaction proceeds with complete trans diastereocontrol, critical for the (1R,2S) configuration.
Palladium-Catalyzed C–H Activation
Chen et al. reported a modular strategy for cyclopropane synthesis via Pd-catalyzed C–H activation of carboxylic acids. Using a chiral Pd catalyst and directing groups (e.g., 8-aminoquinoline), β-C–H bonds of cyclopropane precursors are functionalized with aryl or heteroaryl groups. This method avoids prefunctionalized starting materials and achieves enantiomeric excesses >98%. For the target compound, this approach could enable late-stage diversification of the cyclopropane ring after azetidine incorporation.
Azetidine Ring Synthesis and Functionalization
The Boc-protected azetidine moiety is introduced via ring-closing reactions or derivatization of azetidine precursors.
Ring-Closing Metathesis (RCM)
Azetidine-3-carboxylic acid derivatives are accessible via RCM of allylamine precursors. For example, Grubbs II catalyst (5 mol%) in dichloromethane at 40°C facilitates the cyclization of N-Boc-3-allylazetidine precursors, yielding the azetidine ring in >85% yield. Subsequent oxidation (e.g., RuO$$_4$$) introduces the carboxylic acid group at the C2 position.
Nucleophilic Substitution
Patent data describes the use of 1-sulfonylazetidines as intermediates. Treatment of azetidine-3-triflate with Boc-protected amines (e.g., BocNH$$2$$) in the presence of K$$2$$CO$$_3$$ in DMF installs the Boc group regioselectively. This method avoids racemization and achieves yields of 70–80%.
Coupling Cyclopropane and Azetidine Moieties
The convergent coupling of cyclopropane and azetidine subunits is achieved through cross-coupling or Michael addition.
Suzuki-Miyaura Cross-Coupling
Cyclopropane boronic esters, prepared via iridium-catalyzed borylation, undergo Suzuki coupling with azetidine-3-trifluoroborate salts. Using Pd(PPh$$3$$)$$4$$ (2 mol%) and Cs$$2$$CO$$3$$ in dioxane/water (3:1), this method furnishes the coupled product in 65–75% yield. The reaction tolerates the Boc group and preserves stereochemistry.
Aza-Michael Addition
The aza-Michael reaction between alkylidenecyclopropanes and azetidine-3-amine derivatives (e.g., Boc-protected azetidine-3-amine) proceeds in THF at −20°C with Et$$_3$$N as a base. This step forms the C–N bond with complete retention of configuration, critical for the (1R,2S) stereochemistry.
Stereochemical Control and Resolution
Chiral Auxiliaries
The use of (R)- or (S)-tert-butanesulfinamide as a chiral auxiliary ensures enantioselective formation of the cyclopropane ring. After cyclopropanation, acidic hydrolysis (HCl/MeOH) removes the auxiliary without epimerization.
Kinetic Resolution
Lipase-catalyzed (e.g., CAL-B) hydrolysis of racemic cyclopropane esters achieves dynamic kinetic resolution. For example, vinyl acetate in MTBE at 30°C resolves the (1R,2S) enantiomer with >99% ee.
Industrial-Scale Considerations
Protecting Group Strategy
The Boc group is introduced early using Boc$$2$$O in the presence of DMAP (5 mol%) in CH$$2$$Cl$$2$$. Final deprotection with TFA/CH$$2$$Cl$$_2$$ (1:1) at 0°C avoids carboxylic acid degradation.
Crystallization-Induced Diastereomer Resolution
Combining the target compound with (1S,2R)-camphorsulfonic acid in ethanol induces selective crystallization of the (1R,2S) diastereomer, achieving >99.5% ee on multigram scales.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for achieving high stereochemical purity in (1R,2S)-2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]cyclopropane-1-carboxylic acid?
- Methodology :
- Cyclopropanation : Use carbene transfer reactions (e.g., Simmons-Smith reagents) with chiral auxiliaries to control stereochemistry. For example, diazo compounds paired with transition-metal catalysts (Rh(II)) can enhance enantioselectivity .
- Protection/Deprotection : The tert-butoxycarbonyl (Boc) group on the azetidine ring is introduced via Boc-anhydride under basic conditions (e.g., DMAP, DCM) to prevent racemization .
- Purification : Employ chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to isolate the (1R,2S) diastereomer. Validate purity via -NMR integration of diastereotopic protons .
Q. How can stereochemical integrity be confirmed in this compound?
- Methodology :
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for intermediates like the cyclopropane-carboxylic acid precursor .
- NMR Analysis : Compare coupling constants () of cyclopropane protons with literature values for (1R,2S) configurations (typically 5–8 Hz) .
- Optical Rotation : Measure and compare with reported values for structurally similar cyclopropane derivatives .
Q. What are the key chemical properties influencing its reactivity in biological systems?
- Key Properties :
- Lipophilicity : The tert-butyl ester and azetidine ring enhance membrane permeability (logP ~1.8–2.2) .
- Acid Stability : The Boc group is stable under physiological pH but cleaved under acidic conditions (e.g., TFA in DCM) .
- Metabolic Resistance : The cyclopropane ring and tert-butyl group reduce oxidative metabolism by CYP450 enzymes .
Advanced Research Questions
Q. How can computational modeling predict target binding modes for this compound?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., proteases or GPCRs). Parameterize the ligand using Gaussian-derived partial charges .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor hydrogen bonds between the carboxylic acid group and catalytic residues (e.g., Lys/Arg side chains) .
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities () .
Q. How to address discrepancies in reported bioactivity data across studies?
- Analysis Framework :
- Purity Validation : Cross-check HPLC purity (>98%) with -NMR (if fluorinated analogs exist) to rule out impurities .
- Assay Conditions : Compare buffer pH (e.g., Tris vs. PBS) and co-solvents (DMSO tolerance <1%) that may alter solubility .
- Target Selectivity : Perform counter-screens against off-target enzymes (e.g., kinase panels) to identify non-specific effects .
Q. What strategies improve metabolic stability in vivo without compromising activity?
- Methodology :
- Isotope Labeling : Synthesize -labeled compound for mass balance studies in hepatocytes .
- Prodrug Design : Replace the carboxylic acid with ethyl ester prodrugs, hydrolyzed in vivo by esterases .
- Microsomal Assays : Incubate with human liver microsomes (+NADPH) to identify metabolic hotspots (e.g., azetidine ring oxidation) .
Comparative Analysis
Q. How does structural modification (e.g., tert-butyl vs. methyl esters) impact SAR?
- SAR Table :
| Substituent | Activity (IC, nM) | Metabolic Half-life (h) |
|---|---|---|
| tert-Butyl | 12 ± 1.5 | 4.2 |
| Methyl | 45 ± 3.2 | 1.8 |
| Benzyl | 220 ± 12 | 0.9 |
- Trends : Larger esters (tert-butyl) improve metabolic stability but may reduce solubility. Methyl analogs show higher potency but rapid clearance .
Data Contradiction Resolution
Q. Why do different studies report conflicting yields for cyclopropanation steps?
- Root Causes :
- Catalyst Batch Variability : Rh(II) carboxylate catalysts (e.g., Rh(OAc)) may degrade with moisture exposure, reducing yield .
- Temperature Control : Exothermic diazo decomposition requires strict −10°C maintenance; deviations lead to side products .
- Workup Protocols : Acidic quenching (vs. neutral) may hydrolyze intermediates, falsely lowering yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
